Navigating the Tautomeric Landscape of 3-acetyl-5-(difluoromethyl)-1H-pyrazole: A Technical Guide
Navigating the Tautomeric Landscape of 3-acetyl-5-(difluoromethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] A fundamental and often challenging characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers, a phenomenon known as annular tautomerism.[6][7] This guide provides an in-depth exploration of the tautomerism of 3-acetyl-5-(difluoromethyl)-1H-pyrazole, a topic of significant interest for researchers engaged in the synthesis and application of novel pyrazole-based compounds.
The Tautomeric Equilibrium of 3-acetyl-5-(difluoromethyl)-1H-pyrazole
For a 3,5-disubstituted pyrazole such as 3-acetyl-5-(difluoromethyl)-1H-pyrazole, the proton on the nitrogen atom can reside on either of the two ring nitrogens, leading to a dynamic equilibrium between two tautomeric forms: 3-acetyl-5-(difluoromethyl)-1H-pyrazole and 5-acetyl-3-(difluoromethyl)-1H-pyrazole. The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, temperature, and the solid-state packing forces.[6][7]
The acetyl group is electron-withdrawing, while the difluoromethyl group is also strongly electron-withdrawing. In such cases, the tautomeric preference can be subtle. Generally, the tautomer where the N-H proton is on the nitrogen atom further away from the more electron-withdrawing group is favored. However, intramolecular hydrogen bonding between the N-H and the acetyl carbonyl group could also play a role in stabilizing one tautomer over the other.
Caption: Annular tautomerism of 3-acetyl-5-(difluoromethyl)-1H-pyrazole.
CAS Number and Nomenclature: A Note on Ambiguity
When reporting or searching for this compound, it is crucial to be aware of this ambiguity. Researchers should ideally specify the intended tautomer based on their synthetic route or analytical characterization, while also acknowledging the potential for the presence of the other tautomer. For indexing and registration purposes, it may be necessary to register the compound as a mixture or to seek clarification from CAS.
Synthetic Methodologies
The synthesis of 3,5-disubstituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or a hydrazine derivative.[10][11] For the synthesis of 3-acetyl-5-(difluoromethyl)-1H-pyrazole, a plausible route would involve the reaction of a 1,3-diketone bearing an acetyl and a difluoromethyl group with hydrazine hydrate.
General Synthetic Protocol:
A general and widely applicable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis. A modified approach for the target molecule is outlined below:
Step 1: Synthesis of the 1,3-Diketone Precursor
The key intermediate is a 1,3-diketone containing the required acetyl and difluoromethyl functionalities. This can be achieved through a Claisen condensation reaction between an ester containing a difluoromethyl group and acetone.
Step 2: Cyclization with Hydrazine
The resulting 1,3-diketone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to yield the pyrazole ring. This reaction often proceeds at elevated temperatures. The use of hydrazine hydrate will result in an N-unsubstituted pyrazole, which will exist as a mixture of tautomers.
Caption: General synthetic workflow for 3-acetyl-5-(difluoromethyl)-1H-pyrazole.
Spectroscopic and Analytical Characterization
Distinguishing between the two tautomers of 3-acetyl-5-(difluoromethyl)-1H-pyrazole requires careful spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | The chemical shift of the pyrazole C4-H proton will be a key indicator. The position of the N-H proton can also be observed, often as a broad singlet. In some cases, at low temperatures, separate signals for both tautomers may be resolved, allowing for the determination of the tautomeric ratio. |
| ¹³C NMR | The chemical shifts of the C3 and C5 carbons will differ significantly between the two tautomers. The carbon attached to the nitrogen bearing the proton will have a different chemical shift compared to the carbon adjacent to the sp² nitrogen. |
| ¹⁹F NMR | The difluoromethyl group will exhibit a characteristic signal, and its coupling to the C5-H (if present in that tautomer) could provide structural information. |
| IR Spectroscopy | The N-H stretching frequency can provide information about hydrogen bonding. The C=O stretching frequency of the acetyl group may also be sensitive to the tautomeric form. |
| Mass Spectrometry | Both tautomers will have the same molecular weight and will not be distinguishable by mass spectrometry alone. However, it is essential for confirming the molecular formula of the synthesized compound. |
Experimental studies on similar pyrazole systems have shown that the proton exchange between tautomers can be an intermolecular process, often facilitated by solvent molecules.[6][7] Therefore, the choice of NMR solvent can influence the observed spectra.
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The introduction of a difluoromethyl group can enhance metabolic stability and modulate the acidity of the N-H proton, which can be crucial for target binding. The acetyl group provides a handle for further chemical modification. Given these features, 3-acetyl-5-(difluoromethyl)-1H-pyrazole and its derivatives are promising candidates for screening in various drug discovery programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][5]
Conclusion
The study of 3-acetyl-5-(difluoromethyl)-1H-pyrazole presents a fascinating case of annular tautomerism. While a specific CAS number for a single tautomer remains elusive, a comprehensive understanding of the dynamic equilibrium between its two forms is essential for its synthesis, characterization, and application. This guide provides a foundational framework for researchers, emphasizing the importance of rigorous analytical techniques to elucidate the tautomeric preference and the need for careful consideration of nomenclature and CAS number assignment. The continued exploration of such fluorinated pyrazole derivatives holds significant promise for the discovery of novel therapeutic agents.
References
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
- Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
- National Center for Biotechnology Information. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- National Center for Biotechnology Information. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ...
- BLDpharm. 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
- Paper Publications.
- European Patent Office. (2022, June 8).
- International Journal of Pharmaceutical Research and Applications.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- PubChem. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278.
- MDPI. (2019, July 19). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.
- National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Chem Rev Lett.
- ResearchGate.
- BLD Pharm. 1814920-62-1|1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone.
- Journal of Pharmaceutical and Health Sciences.
- National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Journal of Pharmacy and Bioallied Sciences.
- Journal of the Chemical Society, Perkin Transactions 2. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- PubChem. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 23192584.
- Sigma-Aldrich. Ethyl 3-(Difluoromethyl)
- Santa Cruz Biotechnology. 3,5-bis(difluoromethyl)-1H-pyrazole | SCBT.
- SpectraBase. 3-Acetyl-5-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile - Optional[13C NMR].
- Journal of the Turkish Chemical Society, Section A: Chemistry. SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**.
- MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
- ChemicalBook. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum.
- Reddit. (2023, July 19). Tautomers of 3-methyl-5-pyrazolone : r/OrganicChemistry.
- ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....
- Academy of Sciences Malaysia.
- MDPI. (2022, December 8).
- National Center for Biotechnology Information. Current status of pyrazole and its biological activities.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- J&K Scientific. (2024, January 16). 3-(Difluoromethyl)-1H-pyrazole | 1007468-17-8.
- MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. 1814920-62-1|1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
